An In-depth Technical Guide to 2-Fluoro-4-(2-methylphenyl)phenol and its Analogue 2-Fluoro-4-methylphenol
An In-depth Technical Guide to 2-Fluoro-4-(2-methylphenyl)phenol and its Analogue 2-Fluoro-4-methylphenol
This guide will provide a comprehensive overview of the closely related and well-documented compound, 2-Fluoro-4-methylphenol (CAS: 452-81-3) . Furthermore, this document will present a scientifically grounded, hypothetical profile of 2-Fluoro-4-(2-methylphenyl)phenol, including its potential synthesis and anticipated properties, based on established principles of organic chemistry and data from analogous structures.
Part 1: A Technical Guide to 2-Fluoro-4-methylphenol
Introduction and CAS Number
2-Fluoro-4-methylphenol, also known as 2-fluoro-p-cresol, is a fluorinated aromatic organic compound.[1][2] It is a derivative of phenol and a structural isomer of other fluoromethylphenols. Its unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
Physicochemical Properties
The physicochemical properties of 2-Fluoro-4-methylphenol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C7H7FO | [1][2][3] |
| Molecular Weight | 126.13 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 173.0 ± 20.0 °C (Predicted) | [1] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.01 ± 0.18 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis Protocol (Hypothetical)
While specific industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis of 2-Fluoro-4-methylphenol can be envisioned starting from 4-methylphenol (p-cresol) via electrophilic fluorination.
Reaction: Electrophilic fluorination of 4-methylphenol.
Reagents and Materials:
-
4-methylphenol (p-cresol)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-methylphenol in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® portion-wise at room temperature. The reaction is typically exothermic, so cooling with a water bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Fluoro-4-methylphenol.
Workflow Diagram:
Caption: Hypothetical synthesis workflow for 2-Fluoro-4-methylphenol.
Spectroscopic Data (Anticipated)
-
¹H NMR: Expected signals would include a singlet for the methyl protons, aromatic protons with splitting patterns influenced by the fluorine and hydroxyl groups, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Aromatic carbons will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, and C-F stretching vibrations typically observed in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126.13.
Applications in Drug Development
Fluorinated phenolic compounds are significant in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-4-methylphenol serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, its isomer, 4-fluoro-2-methylphenol, is used in the synthesis of compounds that show selective inhibition of receptor tyrosine kinases.
Safety and Handling
2-Fluoro-4-methylphenol is classified as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.
Part 2: A Hypothetical Technical Profile of 2-Fluoro-4-(2-methylphenyl)phenol
Molecular Structure
The structure of 2-Fluoro-4-(2-methylphenyl)phenol would consist of a 2-fluoro-phenol core with a 2-methylphenyl (o-tolyl) group attached at the 4-position of the phenol ring.
Anticipated Physicochemical Properties
Based on its structure, we can predict the following properties relative to 2-Fluoro-4-methylphenol:
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C13H11FO | Addition of a C6H4 group to C7H7FO |
| Molecular Weight | ~218.23 g/mol | Increased molecular complexity |
| Appearance | Likely a solid at room temperature | Increased molecular weight and intermolecular forces |
| Boiling Point | Significantly higher than 173°C | Increased van der Waals forces |
| Solubility | Low in water, soluble in organic solvents | Increased hydrophobicity due to the additional phenyl ring |
| pKa | Similar to 2-Fluoro-4-methylphenol | The electronic effect of the distant 2-methylphenyl group on the phenolic proton is likely to be minimal. |
Potential Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A robust and widely used method for the formation of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. A plausible synthesis for 2-Fluoro-4-(2-methylphenyl)phenol could involve the coupling of a protected 4-bromo-2-fluorophenol with 2-methylphenylboronic acid.
Reaction: Suzuki-Miyaura cross-coupling.
Reagents and Materials:
-
4-Bromo-2-fluorophenol
-
A suitable protecting group for the phenol (e.g., methoxymethyl ether (MOM))
-
2-Methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., dioxane/water or toluene/ethanol/water)
-
Deprotection reagents (e.g., HCl)
Step-by-Step Methodology:
-
Protection of Phenol: Protect the hydroxyl group of 4-bromo-2-fluorophenol to prevent side reactions.
-
Coupling Reaction: In a reaction vessel under an inert atmosphere, combine the protected 4-bromo-2-fluorophenol, 2-methylphenylboronic acid, palladium catalyst, and base in the chosen solvent system.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group from the hydroxyl function to yield the final product, 2-Fluoro-4-(2-methylphenyl)phenol.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
Synthesis Workflow Diagram:
Caption: Plausible synthesis of 2-Fluoro-4-(2-methylphenyl)phenol.
Potential Applications in Drug Development
The 2-fluoro-biphenyl moiety is a recognized pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[4][5] The presence of the fluorine atom can enhance the potency and pharmacokinetic profile of a drug candidate. The hypothetical 2-Fluoro-4-(2-methylphenyl)phenol could serve as a valuable scaffold for the development of novel therapeutics, potentially in the areas of:
-
Anti-inflammatory agents: Building upon the structural similarities to known NSAIDs.
-
Anticancer agents: Many biphenyl derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Enzyme inhibitors: The specific substitution pattern and conformational flexibility could allow for targeted binding to enzyme active sites.
The strategic incorporation of fluorine and the biaryl structure are well-established strategies in medicinal chemistry to enhance pharmacological properties.
References
-
2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem. (n.d.). Retrieved March 8, 2024, from [Link]
-
452-72-2 4-Fluoro-2-Methylphenol 4-氟-2-甲基苯酚 - Win-Win Chemical. (n.d.). Retrieved March 8, 2024, from [Link]
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC. (n.d.). Retrieved March 8, 2024, from [Link]
-
4-Fluoro-2-Methylphenol: A Versatile Building Block for Advanced Applications. (n.d.). Retrieved March 8, 2024, from [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. (n.d.). Retrieved March 8, 2024, from [Link]
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[Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed. (n.d.). Retrieved March 8, 2024, from [Link]
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The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed. (n.d.). Retrieved March 8, 2024, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-fluoro-4-methylphenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
